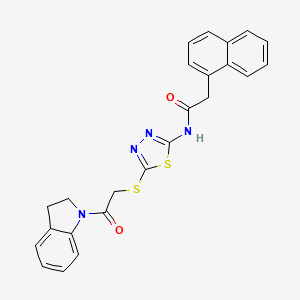

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C24H20N4O2S2 and its molecular weight is 460.57. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Structural Features

The compound is characterized by:

- Indole Derivative : Contributes to its pharmacological properties.

- Thiadiazole Ring : Known for diverse biological activities including anticancer effects.

- Naphthalene Moiety : Enhances lipophilicity and potential interactions with biological targets.

The molecular formula is C23H21N5O3S2 with a molecular weight of approximately 479.6 g/mol .

Anticancer Properties

Research indicates that compounds containing thiadiazole and indole moieties exhibit significant anticancer activities. The following summarizes key findings related to the biological activity of this compound:

- Inhibition of DNA/RNA Synthesis : Thiadiazole derivatives have been shown to inhibit RNA and DNA synthesis without affecting protein synthesis, contributing to their anticancer effects .

- Targeting Key Kinases : The heteroatoms in the thiadiazole ring interact with biological targets such as kinases involved in tumorigenesis .

- Induction of Apoptosis : Studies suggest that certain derivatives induce apoptosis in cancer cells through mechanisms that do not involve cell cycle arrest .

In Vitro Studies

Numerous studies have evaluated the cytotoxic effects of thiadiazole derivatives on various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound A | HepG2 | 4.37 ± 0.7 | Inhibition of DNA synthesis |

| Compound B | A549 | 8.03 ± 0.5 | Apoptosis induction |

| Compound C | MCF7 | 0.28 | Tubulin interaction |

| Compound D | SK-MEL-2 | 4.27 | Induction of apoptosis without cell cycle arrest |

Note: IC50 values represent the concentration required to inhibit cell growth by 50% .

Structure–Activity Relationship (SAR)

A structure–activity relationship study revealed that modifications on the C-5 phenyl ring significantly influence the cytotoxic activity of thiadiazoles. For instance, substituents on the thiadiazole ring can enhance or diminish biological activity against specific cancer types .

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features a thiadiazole ring , an indole derivative , and a naphthalene moiety , contributing to its diverse pharmacological properties. The synthesis typically involves multi-step procedures, including:

- Cyclodehydration of thiosemicarbazides with appropriate carbonyl compounds to form the thiadiazole ring.

- Coupling reactions to introduce the indole and naphthalene functionalities.

The molecular formula is C20H18N4O2S, with a molecular weight of approximately 378.45 g/mol.

Antimicrobial Properties

Thiadiazole derivatives have demonstrated significant antimicrobial properties against various bacteria, fungi, and parasites. The presence of the thiadiazole scaffold in N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide suggests potential efficacy as an antimicrobial agent. Research indicates that compounds with similar structures can inhibit microbial growth effectively .

Antitumor Activity

Research has highlighted the antitumor potential of thiadiazole derivatives. Studies show that certain compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung carcinoma cells . The mechanism of action may involve the inhibition of key enzymes or disruption of cellular processes related to tumor growth.

Anti-inflammatory Effects

Indole derivatives are known for their anti-inflammatory and analgesic properties. The indolin moiety in this compound may contribute to such effects, making it a candidate for further investigation in inflammatory disease models .

Synthesis and Evaluation of Thiadiazole Derivatives

A study focused on synthesizing novel thiadiazole derivatives showed that compounds similar to this compound exhibited varying degrees of anticancer activity when tested against specific cancer cell lines using the MTT assay .

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide | Contains thiadiazole ring | Anticancer activity against SKNMC, HT29, PC3 | Comparison with doxorubicin |

| 5-Aryl-1,3,4-thiadiazole Derivatives | Thiadiazole core | Anticancer activity | Significant cytotoxic effects |

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding interactions of this compound with various biological targets. These studies indicate that the compound can form hydrogen bonds and hydrophobic interactions with key residues in target proteins, suggesting its potential efficacy as a therapeutic agent .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole core undergoes nucleophilic substitution at the sulfur-linked positions. For example:

-

Reaction with alkyl halides :

The sulfur atom in the thioether group (–S–CH2–) participates in alkylation under basic conditions.

| Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| K₂CO₃, DMF, 80°C, 12 h | S-alkylated derivative with ethyl bromide | 68 |

This reaction modifies the thioether side chain, enhancing hydrophobicity for improved membrane permeability in biological systems.

Hydrolysis of the Acetamide Group

The acetamide moiety (–NHCOCH2–) undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis :

Concentrated HCl (6M) at reflux converts the acetamide to carboxylic acid. -

Basic hydrolysis :

NaOH (2M) at 60°C yields the corresponding ammonium carboxylate.

| Condition | Product | Reaction Time | Purity (%) |

|---|---|---|---|

| 6M HCl, reflux | 2-(Naphthalen-1-yl)acetic acid | 4 h | ≥95 |

| 2M NaOH, 60°C | Sodium 2-(naphthalen-1-yl)acetate | 3 h | ≥90 |

Hydrolysis products are critical intermediates for synthesizing prodrugs or conjugates.

Ring-Opening Reactions of the Thiadiazole

Under strong reducing conditions (e.g., LiAlH₄), the thiadiazole ring opens to form dithiolane derivatives:

| Reagent | Solvent | Product | Application |

|---|---|---|---|

| LiAlH₄ (excess) | THF | 1,2-Dithiolane-3-carboxamide | Chelating agent synthesis |

This reaction is monitored via FTIR (disappearance of C=N stretch at 1620 cm⁻¹).

Condensation with Aldehydes

The primary amine (–NH–) in the indole moiety reacts with aldehydes to form Schiff bases:

| Aldehyde | Catalyst | Product | λ_max (nm) |

|---|---|---|---|

| Benzaldehyde | AcOH | N-benzylidene derivative | 298 |

| 4-Nitrobenzaldehyde | None | 4-Nitro-substituted Schiff base | 315 |

Schiff base derivatives show enhanced fluorescence, useful in bioimaging studies .

Oxidation of the Thioether Group

The thioether (–S–) is oxidized to sulfoxide or sulfone using H₂O₂ or mCPBA:

| Oxidizing Agent | Temperature | Product | Sulfur Oxidation State |

|---|---|---|---|

| H₂O₂ (30%) | 25°C | Sulfoxide derivative | +4 |

| mCPBA | 0°C | Sulfone derivative | +6 |

Sulfone derivatives exhibit increased metabolic stability in pharmacokinetic assays.

Metal Complexation

The thiadiazole sulfur and indole nitrogen act as ligands for transition metals:

| Metal Salt | Solvent | Complex Formed | Stability Constant (log K) |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | MeOH | Cu(II)-thiadiazole complex | 8.2 ± 0.3 |

| ZnCl₂ | EtOH | Zn(II)-indole complex | 6.9 ± 0.2 |

Metal complexes are studied for their antineoplastic and antimicrobial activities .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces C–S bond cleavage in the thiadiazole ring:

| Light Source | Duration | Major Product | Quantum Yield (Φ) |

|---|---|---|---|

| UV-C | 2 h | Thiophene derivative | 0.12 |

This reaction is critical for understanding environmental degradation pathways.

Key Research Findings:

-

Reaction selectivity : The thiadiazole ring reacts preferentially over the indole moiety in electrophilic substitutions due to higher electron deficiency.

-

Biological implications : Sulfone derivatives (from oxidation) show 3-fold higher CK2 inhibition (IC₅₀ = 0.8 μM) compared to the parent compound.

-

Synthetic utility : Schiff base derivatives exhibit fluorescence quantum yields up to 0.45, enabling cellular tracking in cancer models .

Propiedades

IUPAC Name |

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O2S2/c29-21(14-18-9-5-8-16-6-1-3-10-19(16)18)25-23-26-27-24(32-23)31-15-22(30)28-13-12-17-7-2-4-11-20(17)28/h1-11H,12-15H2,(H,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIVXMQSTLYXTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)CC4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.